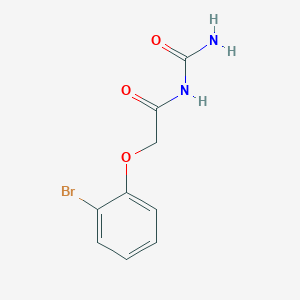
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenylsulfamoyl group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and Moldb provide this compound in various purities and quantities, ensuring its availability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfamoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes involved in inflammation and cancer progression. They may also interact with voltage-gated sodium channels, leading to their potential use as anesthetics and analgesics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfamoyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
Eigenschaften
Molekularformel |
C11H9NO4S2 |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
5-(phenylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-6-10(17-7-8)18(15,16)12-9-4-2-1-3-5-9/h1-7,12H,(H,13,14) |
InChI-Schlüssel |
QWMJCTNHMGIMOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


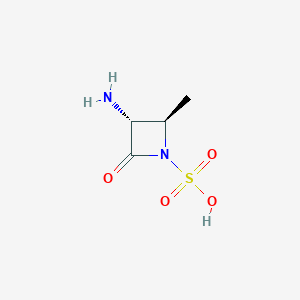
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)

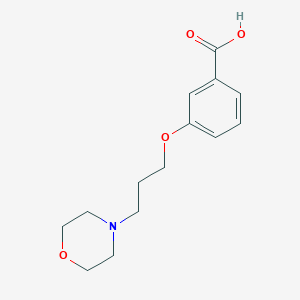
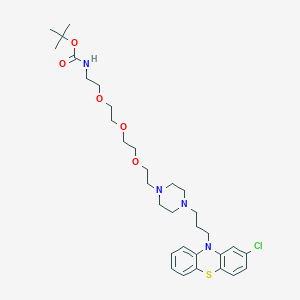
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
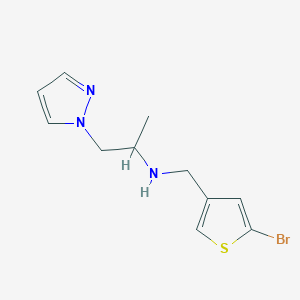
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
